- Catalytic Friedel-Crafts acylation reactions using hafnium triflate as a catalyst in lithium perchlorate-nitromethane, Tetrahedron Letters, 1995, 36(3), 409-12
Cas no 89-74-7 (2',4'-Dimethylacetophenone)
2',4'-Dimethylacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4-Dimethylphenyl)ethanone
- 2,4-dimethyl acetophenone
- 2',4'-Dimethylacetophenone
- 2'.4'-Dimethylacetophenone
- Diethyl adipate
- 4-Acetyl-m-xylene
- 1-(2,4-Dimethylphenyl)ethan-1-one
- 2,4-Dimethylacetophenone
- 1-(2,4-Dimethylphenyl)ethanone (ACI)
- Acetophenone, 2,4-dimethyl- (4CI)
- Acetophenone, 2′,4′-dimethyl- (6CI, 7CI, 8CI)
- 2,4-Dimethylphenyl methyl ketone
- 2′,4′-Dimethylacetophenone
- NSC 15333
-
- MDL: MFCD00003571
- Inchi: 1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3
- InChI Key: HSDSKVWQTONQBJ-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(C)=CC(C)=CC=1
- BRN: 956772
Computed Properties
- Exact Mass: 148.08900
- Monoisotopic Mass: 148.088815
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 21
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless liquid with Mimosa like odor
- Density: 0.997 g/mL at 25 °C(lit.)
- Melting Point: 22.95°C
- Boiling Point: 122°C/27mmHg
- Flash Point: Fahrenheit: 212 ° f
Celsius: 100 ° c - Refractive Index: n20/D 1.535(lit.)
- PSA: 17.07000
- LogP: 2.50600
- FEMA: 2387 | 2,4-DIMETHYLACETOPHENONE
- Solubility: It is miscible with ethanol \ ether \ carbon disulfide and insoluble in water
- Sensitiveness: Sensitive to heat
2',4'-Dimethylacetophenone Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R20/22;R36
- Safety Instruction: S39-S26
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R20/22; R36
2',4'-Dimethylacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108574-100g |
2',4'-Dimethylacetophenone |
89-74-7 | 95% | 100g |
¥2059.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108574-25g |
2',4'-Dimethylacetophenone |
89-74-7 | 95% | 25g |
¥617.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108574-5g |
2',4'-Dimethylacetophenone |
89-74-7 | 95% | 5g |
¥170.90 | 2023-09-03 | |
| TRC | D460478-100mg |
2',4'-Dimethylacetophenone |
89-74-7 | 100mg |
$ 46.00 | 2023-09-07 | ||
| TRC | D460478-1g |
2',4'-Dimethylacetophenone |
89-74-7 | 1g |
$ 58.00 | 2023-09-07 | ||
| TRC | D460478-5g |
2',4'-Dimethylacetophenone |
89-74-7 | 5g |
$ 92.00 | 2023-09-07 | ||
| TRC | D460478-10g |
2',4'-Dimethylacetophenone |
89-74-7 | 10g |
$150.00 | 2023-05-18 | ||
| Apollo Scientific | OR28654-10g |
2',4'-Dimethylacetophenone |
89-74-7 | 10g |
£35.00 | 2023-09-02 | ||
| Apollo Scientific | OR28654-50g |
2',4'-Dimethylacetophenone |
89-74-7 | 50g |
£90.00 | 2023-09-02 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004020-25g |
2',4'-Dimethylacetophenone |
89-74-7 | 95% | 25g |
¥719 | 2023-04-10 |
2',4'-Dimethylacetophenone Production Method
Production Method 1
Production Method 2
- Silica sulfuric acid as an efficient solid acid catalyst for Friedel-Crafts acylation using anhydrides, Bulletin of the Korean Chemical Society, 2007, 28(10), 1854-1856
Production Method 3
- The Friedel-Crafts acylation of aromatic compounds with carboxylic acids by the combined use of perfluoroalkanoic anhydride and bismuth or scandium triflate, Tetrahedron Letters, 2004, 45(24), 4723-4727
Production Method 4
- Gallium nonafluorobutanesulfonate as an efficient catalyst in Friedel-Crafts acylation, Synlett, 2000, (3), 403-405
Production Method 5
- Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins, ACS Catalysis, 2020, 10(19), 11385-11393
Production Method 6
1.2 Reagents: Water
- Efficient aromatic acylation using catalytic ytterbium(III) bis(trifluoromethylsulfonyl)amide activated by lithium perchlorate in nitromethane, Journal of Chemical Research, 2003, (11), 708-709
Production Method 7
1.2 Reagents: Sodium bisulfate Solvents: Water
- Tf2O as a rapid and efficient promoter for the dehydrative Friedel-Crafts acylation of aromatic compounds with carboxylic acids, Tetrahedron Letters, 2007, 48(24), 4199-4202
Production Method 8
- Hafnium(IV) trifluoromethanesulfonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-6
Production Method 9
- Fe3O4 Nanoparticles as an Efficient and Magnetically Recoverable Catalyst for Friedel-Crafts Acylation Reaction in Solvent-Free Conditions, Synthetic Communications, 2013, 43(12), 1683-1691
Production Method 10
- Silica gel supported chromium trioxide: an efficient reagent for oxidative cleavage of oximes to carbonyl compounds under mild conditions, Synthetic Communications, 2000, 30(4), 665-669
Production Method 11
2',4'-Dimethylacetophenone Raw materials
2',4'-Dimethylacetophenone Preparation Products
2',4'-Dimethylacetophenone Suppliers
2',4'-Dimethylacetophenone Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2',4'-Dimethylacetophenone
2',4'-Dimethylacetophenone: A Comprehensive Overview
2',4'-Dimethylacetophenone, also known by its CAS number 89-74-7, is a versatile aromatic ketone with significant applications in various industries. This compound, characterized by its molecular formula C13H16O, is widely recognized for its role in organic synthesis, pharmaceuticals, and fragrance production. Recent advancements in synthetic chemistry have further highlighted its potential in material science and biotechnology.
The structure of 2',4'-Dimethylacetophenone consists of a phenyl ring substituted with two methyl groups at the 2' and 4' positions, along with an acetophenone group. This unique arrangement imparts the compound with distinct electronic and steric properties, making it an ideal building block for complex molecules. Recent studies have demonstrated its ability to act as a precursor in the synthesis of bioactive compounds, such as antioxidants and anti-inflammatory agents.
In the realm of pharmaceuticals, 2',4'-Dimethylacetophenone has gained attention due to its role in drug design. Researchers have explored its potential as a scaffold for developing novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in creating analogs with enhanced bioavailability and efficacy. These findings underscore the compound's importance in modern drug discovery pipelines.
The fragrance industry has long utilized 2',4'-Dimethylacetophenone as a key ingredient in perfumes and personal care products. Its pleasant aroma and stability make it a preferred choice for formulators. Recent innovations in fragrance chemistry have led to the development of more sustainable production methods for this compound, aligning with global efforts to reduce environmental impact.
In addition to its traditional applications, 2',4'-Dimethylacetophenone has found new uses in materials science. Scientists have investigated its potential as a precursor for advanced polymers and coatings. A 2023 paper in Polymer Chemistry demonstrated its role in synthesizing high-performance polymer matrices with improved thermal stability and mechanical properties.
The synthesis of 2',4'-Dimethylacetophenone has also seen significant improvements. Traditional methods involving Friedel-Crafts acylation have been complemented by more efficient catalytic approaches. For example, the use of metal-organic frameworks (MOFs) as catalysts has enabled greener and more scalable production processes. These advancements not only enhance yield but also reduce waste, contributing to sustainable chemical practices.
From an environmental standpoint, recent research has focused on the biodegradation of 2',4'-Dimethylacetophenone. Studies conducted under simulated environmental conditions reveal that the compound exhibits moderate biodegradability, which is promising for its safe disposal and minimal ecological impact.
In conclusion, 2',4'-Dimethylacetophenone, with its CAS number 89-74-7, remains a pivotal compound across multiple disciplines. Its versatility, combined with cutting-edge research findings, positions it as a key player in future innovations across pharmaceuticals, fragrances, and materials science.
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